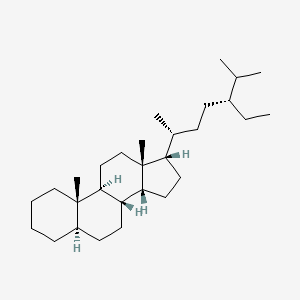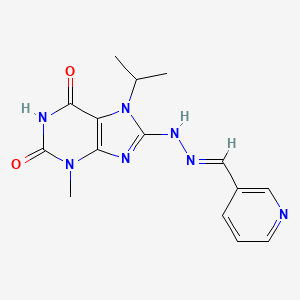
Disodium glycyrrhizinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium glycyrrhizinate is a salt derived from glycyrrhizic acid, which is a triterpenoid saponin extracted from the root of the licorice plant (Glycyrrhiza glabra). This compound is known for its sweet taste and is widely used in the food, pharmaceutical, and cosmetic industries due to its anti-inflammatory, antiviral, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of disodium glycyrrhizinate typically involves the extraction of glycyrrhizic acid from licorice root, followed by its neutralization with sodium hydroxide. The process can be summarized in the following steps:
Extraction of Glycyrrhizic Acid: Glycyrrhizic acid is extracted from licorice root using water or ethanol.
Neutralization: The extracted glycyrrhizic acid is then neutralized with sodium hydroxide to form this compound.
Purification: The resulting compound is purified through crystallization or other purification techniques to obtain a high-purity product.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The crude glycyrrhizic acid is first obtained from licorice root and then subjected to neutralization and purification steps to produce this compound. The process is designed to be efficient and scalable, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Disodium glycyrrhizinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycyrrhetinic acid derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various glycyrrhetinic acid derivatives, which have enhanced biological activities and improved pharmacological properties .
Scientific Research Applications
Disodium glycyrrhizinate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various glycyrrhetinic acid derivatives.
Biology: It is studied for its anti-inflammatory, antiviral, and antioxidant properties.
Medicine: It is used in the treatment of liver diseases, skin disorders, and viral infections.
Industry: It is used as a sweetener, emulsifier, and gel-forming agent in food and cosmetic products .
Mechanism of Action
The primary mechanism of disodium glycyrrhizinate involves its ability to modulate the body’s inflammatory response. It inhibits the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which converts active cortisol into its inactive form, cortisone. By inhibiting this enzyme, this compound increases the levels of active cortisol locally, exerting potent anti-inflammatory effects. Additionally, it downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby reducing inflammation .
Comparison with Similar Compounds
Glycyrrhizic Acid: The parent compound from which disodium glycyrrhizinate is derived.
Glycyrrhetinic Acid: A metabolite of glycyrrhizic acid with similar biological activities.
Dipotassium Glycyrrhizate: Another salt form of glycyrrhizic acid with similar properties
Uniqueness: this compound is unique due to its enhanced solubility and stability compared to glycyrrhizic acid. It also has a higher degree of sweetness and is more effective in modulating inflammatory responses, making it a preferred choice in various applications .
Properties
CAS No. |
71277-79-7 |
|---|---|
Molecular Formula |
C42H62NaO16 |
Molecular Weight |
845.9 g/mol |
IUPAC Name |
disodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C42H62O16.Na/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1 |
InChI Key |
KMLYQOUDRJQHIQ-OOFFSTKBSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.[Na] |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[Na] |
Related CAS |
71277-78-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-YL] ethanone](/img/structure/B3280267.png)

![tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B3280294.png)
![(3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B3280298.png)



![(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B3280328.png)

